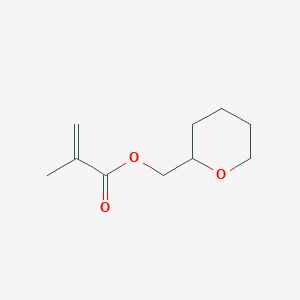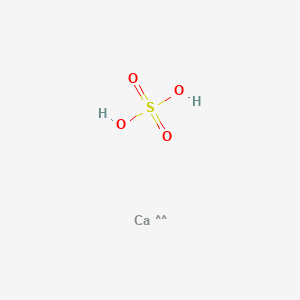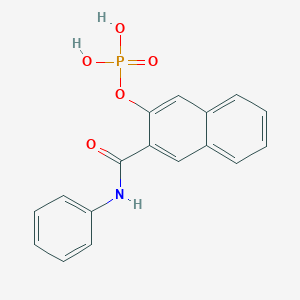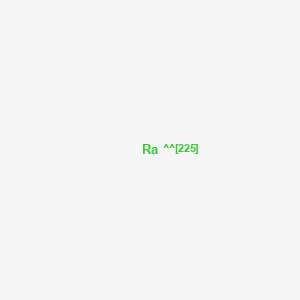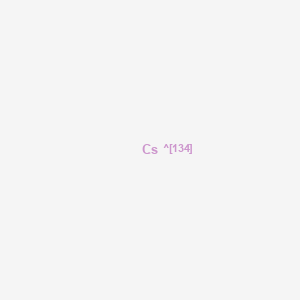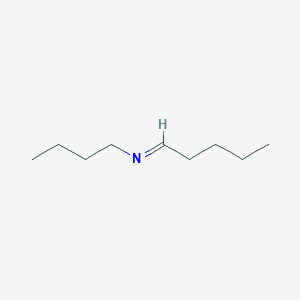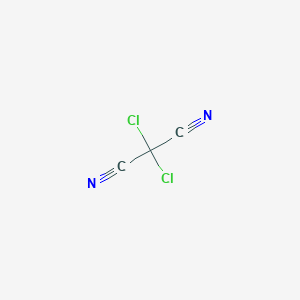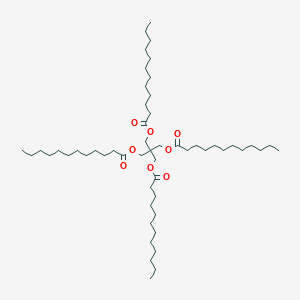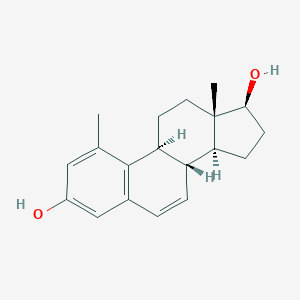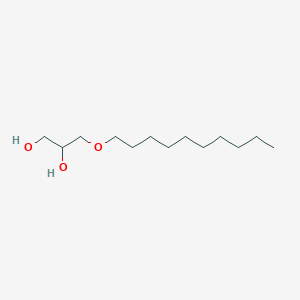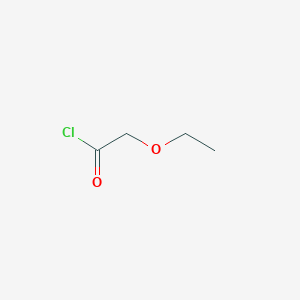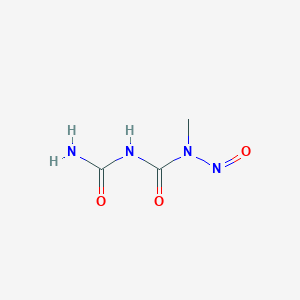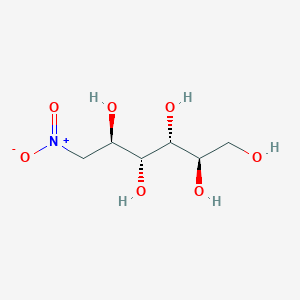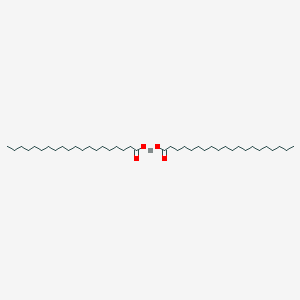
Cadmium diicosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium diicosanoate is a chemical compound that belongs to the family of metal carboxylates. It is a white or yellowish powder that is insoluble in water but soluble in organic solvents. Cadmium diicosanoate is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of cadmium diicosanoate is not fully understood. However, studies have shown that it can act as a Lewis acid catalyst, which can promote various chemical reactions such as esterification and transesterification. Cadmium diicosanoate can also interact with biomolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Cadmium diicosanoate has been shown to have various biochemical and physiological effects. Studies have shown that it can induce oxidative stress and inflammation in cells, which can lead to cellular damage and dysfunction. Cadmium diicosanoate has also been shown to affect the expression of genes involved in various cellular processes such as apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cadmium diicosanoate in lab experiments is its high purity and stability. It can also be easily synthesized and purified using standard laboratory techniques. However, one limitation is its toxicity, which can pose a risk to researchers and the environment. Therefore, appropriate safety measures should be taken when handling cadmium diicosanoate.
Direcciones Futuras
There are several future directions for research on cadmium diicosanoate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in catalysis, electronics, and medicine. Further studies are also needed to elucidate the mechanism of action and biological effects of cadmium diicosanoate, which can provide insights into its potential toxicity and therapeutic applications.
Conclusion:
In conclusion, cadmium diicosanoate is a unique and versatile chemical compound that has potential applications in various fields of science and technology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of cadmium diicosanoate.
Métodos De Síntesis
Cadmium diicosanoate can be synthesized by reacting cadmium oxide or cadmium carbonate with stearic acid in the presence of a solvent such as toluene or xylene. The reaction is typically carried out at elevated temperatures and under an inert atmosphere. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Cadmium diicosanoate has a wide range of scientific research applications. It is commonly used as a precursor for the synthesis of cadmium oxide nanoparticles, which have potential applications in various fields such as catalysis, electronics, and medicine. Cadmium diicosanoate is also used as a surfactant in the synthesis of metal-organic frameworks (MOFs) and as a stabilizer in the production of polyvinyl chloride (PVC).
Propiedades
Número CAS |
14923-81-0 |
|---|---|
Nombre del producto |
Cadmium diicosanoate |
Fórmula molecular |
C40H78CdO4 |
Peso molecular |
735.5 g/mol |
Nombre IUPAC |
cadmium(2+);icosanoate |
InChI |
InChI=1S/2C20H40O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
Clave InChI |
RBHNZROBARWZDN-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2] |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



